3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a thiadiazole ring, which is a heterocyclic compound containing sulfur and nitrogen atoms, and a benzamide group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is to react 2,4,6-trimethylphenylamine with carbon disulfide and hydrazine hydrate to form the thiadiazole ring. Subsequently, the benzamide group is introduced through a reaction with 3,5-dimethylbenzoyl chloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The thiadiazole ring can be reduced to form thiosemicarbazides.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: : Nucleophiles such as amines or alcohols, along with suitable catalysts, are used.
Major Products Formed
Oxidation: : Sulfoxides or sulfones.
Reduction: : Thiosemicarbazides.
Substitution: : Amides, esters, or ethers.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the effects of thiadiazole derivatives on biological systems. It can serve as a probe to investigate cellular processes and pathways.
Medicine
In the medical field, this compound has potential therapeutic applications. It may be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its unique chemical structure and properties.
Mechanism of Action
The mechanism by which 3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide exerts its effects involves interactions with specific molecular targets. The thiadiazole ring can bind to enzymes or receptors, modulating their activity. The benzamide group may interact with biological macromolecules, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,5-dimethyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to its specific combination of the thiadiazole ring and the benzamide group, which imparts distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,5-dimethyl-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-11-6-12(2)10-16(9-11)18(24)21-20-23-22-19(25-20)17-14(4)7-13(3)8-15(17)5/h6-10H,1-5H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCRXVISYQPDLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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